JNT-517 for Phenylketonuria: A Deep Dive into the Mechanism of Action
JNT-517 for Phenylketonuria: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of JNT-517, a novel investigational oral therapy for the treatment of phenylketonuria (PKU). It delves into the underlying pathophysiology of PKU, the therapeutic rationale for targeting the solute carrier transporter SLC6A19, and the preclinical and clinical data supporting the development of JNT-517.
Phenylketonuria: The Unmet Need
Phenylketonuria is a rare, inherited metabolic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is crucial for metabolizing the essential amino acid phenylalanine (Phe) into tyrosine.[2] When PAH is deficient or defective, Phe accumulates to toxic levels in the blood and brain, leading to severe neurological impairment and neuropsychological complications if left untreated.[1][2]
The current standard of care for PKU primarily involves a strict, lifelong Phe-restricted diet, which can be challenging for patients to adhere to.[4] While other therapies exist, such as sapropterin dihydrochloride and pegvaliase, a significant portion of the PKU population is not effectively treated with existing options.[2][5] This highlights the urgent need for novel therapeutic strategies that can benefit a broader range of individuals with PKU, regardless of their age or specific genotype.[1]
The Role of SLC6A19 in Phenylalanine Homeostasis
The solute carrier family 6 member 19 (SLC6A19) is a key transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and intestines.[3] In the kidneys, SLC6A19 plays a crucial role in conserving Phe by reabsorbing it from the glomerular filtrate back into the bloodstream.[1][6] Genetic studies in both humans and mouse models of PKU have demonstrated that loss-of-function mutations in the SLC6A19 gene lead to increased urinary excretion of Phe and a significant reduction in plasma Phe levels.[6][7] This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic strategy for PKU.
JNT-517: A Novel Allosteric Inhibitor of SLC6A19
JNT-517 is an orally bioavailable, selective small molecule inhibitor of the SLC6A19 transporter.[1][2][6][8] It was discovered and developed by Jnana Therapeutics using their proprietary RAPID chemoproteomics platform.[6][9] A key feature of JNT-517 is its unique mechanism of action: it binds to a novel, cryptic allosteric site on the SLC6A19 transporter.[1][5][6][8] This allosteric inhibition blocks the reabsorptive function of the transporter, leading to increased urinary excretion of Phe and a subsequent reduction in blood Phe levels.[1][6]
Visualizing the Pathophysiology and Therapeutic Intervention
The following diagram illustrates the pathophysiology of PKU and the targeted mechanism of JNT-517.
Caption: Pathophysiology of PKU and the mechanism of action of JNT-517.
Preclinical Evidence
In Vitro and Ex Vivo Activity
JNT-517 has demonstrated potent inhibition of the SLC6A19 transporter.
| Assay Type | Target | IC50 Value |
| Functional Transport (Transfected Cells) | SLC6A19 | 0.047 µM[7] |
| Functional Transport (Ex Vivo Intestinal Epithelial Cells) | SLC6A19 | 0.081 µM[7] |
In Vivo Studies in a PKU Mouse Model
Studies in the Pahenu2 mouse model of PKU have shown that inhibition of SLC6A19 leads to a significant reduction in plasma Phe levels.[3][4] Genetic knockout or knockdown of SLC6A19 in this model resulted in a 60% to 70% reduction in plasma Phe.[7] Pharmacological inhibition with a SLC6A19 inhibitor in these mice caused widespread aminoaciduria, including increased urinary Phe, and a dose-dependent reduction in plasma Phe.[4]
Pharmacokinetics
JNT-517 has shown favorable pharmacokinetic properties, including good oral bioavailability across multiple species.
| Species | Bioavailability |
| Mice | 43% - 91%[7] |
| Rats | 43% - 91%[7] |
| Dogs | 43% - 91%[7] |
| Non-human primates | 43% - 91%[7] |
| Free Plasma Protein Binding | 19% [7] |
Clinical Development and Efficacy
JNT-517 has progressed through Phase 1 and into Phase 2 clinical trials, demonstrating promising safety and efficacy.
Phase 1a Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.[6]
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Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of JNT-517.[6]
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Key Findings:
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JNT-517 was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.[6][10]
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Demonstrated proof of mechanism with dose-dependent increases in urinary Phe excretion in both single and multiple ascending dose cohorts.[6]
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A greater than tenfold increase in total Phe excretion was observed at day 14 in the 75mg multiple ascending dose cohort.[10]
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No clinically significant changes in plasma amino acid levels were observed.[10]
-
Phase 1b/2 Study in Individuals with PKU
An ongoing randomized, double-blind, placebo-controlled Phase 1b/2 study is evaluating JNT-517 in adults with PKU.[1][11]
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Objective: To assess the safety, tolerability, pharmacokinetics, and effect on blood and urinary Phe of JNT-517 over a four-week period.[1]
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Study Population: Individuals aged 18 to 65 with PKU, with baseline blood Phe levels >600 µM.[1]
| Dose Cohort | N (JNT-517) | N (Placebo) | Mean Blood Phe Reduction from Baseline (Day 28) | Statistical Significance (p-value vs. Placebo) |
| 75mg BID | 8 | 5 | 51%[1] | 0.0019[1] |
| 150mg BID | 11 | 7 | 60%[11] | <0.0001[12] |
| Response Threshold | Percentage of Participants |
| >30% reduction in blood Phe | 88% (7 of 8)[1] |
| >45% reduction in blood Phe | 63% (5 of 8)[1] |
| >65% reduction in blood Phe | 25% (2 of 8)[1] |
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Rapid Onset: A significant reduction in blood Phe was observed within seven days of starting treatment and was sustained through the 28-day dosing period.[1][11][12]
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Broad Efficacy: A robust response was seen across participants irrespective of their baseline blood Phe levels, which ranged from mild to severe PKU.[1][11]
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Safety and Tolerability: JNT-517 was well-tolerated with no serious adverse events reported.[1][11][12] There were no clinically significant changes in laboratory parameters or plasma amino acids other than Phe.[12]
Clinical Trial Workflow
The following diagram provides a high-level overview of the clinical trial workflow for the Phase 1b/2 study.
Caption: High-level workflow of the JNT-517 Phase 1b/2 clinical trial.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on the provided information, the methodologies can be summarized as follows:
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Preclinical In Vivo Studies: The Pahenu2 mouse model was utilized to assess the in vivo efficacy of SLC6A19 inhibition. These studies likely involved oral administration of SLC6A19 inhibitors to the mice, followed by the collection of blood and urine samples to measure Phe levels.
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Phase 1a Clinical Trial (NCT05781399): This was a randomized, double-blind, placebo-controlled study in healthy adult volunteers. The study design included single ascending dose and multiple ascending dose cohorts to evaluate safety, tolerability, pharmacokinetics, and the effect of JNT-517 on urinary Phe excretion.[6]
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Phase 1b/2 Clinical Trial (NCT05781399): This is an ongoing randomized, double-blind, placebo-controlled study in adult patients with PKU.[1] Key aspects of the protocol include:
Conclusion
JNT-517 represents a promising, first-in-class oral therapy for phenylketonuria with a novel mechanism of action. By selectively inhibiting the SLC6A19 transporter in the kidneys, JNT-517 promotes the urinary excretion of excess phenylalanine, thereby reducing its neurotoxic levels in the blood. This approach is independent of the underlying PAH enzyme deficiency, suggesting that JNT-517 has the potential to treat a broad population of individuals with PKU. Preclinical and clinical data to date have demonstrated a favorable safety profile and robust, clinically meaningful efficacy. Ongoing and future studies will further elucidate the long-term safety and efficacy of JNT-517 and its potential to transform the treatment landscape for this rare metabolic disorder.
References
- 1. jnanatx.com [jnanatx.com]
- 2. What are the key players in the Phenylketonurias treatment market? [synapse.patsnap.com]
- 3. Discovery and characterization of JNT-517, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Otsuka Pharmaceutical to Acquire Jnana Therapeutics Inc. - Transaction Includes JNT-517, a Potential First-In-Class Oral Treatment for Phenylketonuria (PKU) - - Expands Specialty and Autoimmune Portfolios and Drug Discovery Technologies -|August 1, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 6. jnanatx.com [jnanatx.com]
- 7. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 8. businesswire.com [businesswire.com]
- 9. JNT-517 by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 10. Jnana reports data from trial of JNT-517 for phenylketonuria [clinicaltrialsarena.com]
- 11. Jnana Therapeutics Reveals Positive Phase 1/2 Data for JNT-517 in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 12. jnanatx.com [jnanatx.com]
